molecular formula C10H8N2O3 B8798912 Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Cat. No. B8798912
M. Wt: 204.18 g/mol
InChI Key: SJCNLOPXPBCMGQ-UHFFFAOYSA-N
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Description

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline, 6-methyl-5-nitro-, 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 6-methyl-5-nitro-, 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-methyl-5-nitro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8-6-11(13)5-4-9(8)10(7)12(14)15/h2-6H,1H3

InChI Key

SJCNLOPXPBCMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=[N+](C=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-Methyl-5-nitroisoquinoline (32 g, 170 mmol) was dissolved in DCM (500 mL) and cooled in an ice-acetone bath to 0° C. 3-Chloroperoxybenzoic acid (49.9 g, 289 mmol) (73%) was added in portions while stirring the reaction mixture vigorously. After the addition, the reaction mixture was stirred at 0° C. for 4 h. Upon being warmed to RT, the reaction mixture was partitioned in DCM/NaOH (aq., 1 N). After multiple extractions, the organic layers were combined and washed with brine then dried over Na2SO4. Removal of the solvent in vacuo gave 6-methyl-5-nitroisoquinoline N-oxide as a yellow solid (23 g). MS (M+H)+205.
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32 g
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500 mL
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49.9 g
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Synthesis routes and methods III

Procedure details

6-Methyl-5-nitroisoquinoline (43.3 g, 0.230 mol) obtained in Step (2) above was dissolved in dichloromethane (650 mL), and the temperature of the reaction solution was cooled to 0° C. or lower. The reaction solution was slowly added with mCPBA (67.5 g, 0.390 mol), followed by stirring for 10 hours or more at 0° C. The reaction mixture was adjusted to have a pH value of 10 by adding 1N aqueous NaOH solution and extracted with dichloromethane. The combined organic layer thus obtained was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound (46.5 g, 99%).
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43.3 g
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650 mL
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67.5 g
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Yield
99%

Synthesis routes and methods IV

Procedure details

6-Methyl-5-nitroisoquinoline (100.0 g, 531 mmol) in Dichlormethane (1 L) was added to a 2 L 3-necked round bottomed flask and cooled to 5° C. Purified m-chloroperoxobenzoic acid (129 g, 749 mmol) was added to this stirred solution [m-CPBA was extracted with saturated Phosphate buffer pH 7.5 and DCM]. Initially with the addition of mCPBA the reaction exothermed, but then endothermed to 2° C. After 20 min, the contents in the flask solidified to a yellow/white solid and more DCM (300 mL) was added. The reaction was allowed to stir overnight at room temperature. DCM (2 L) was added and the mixture washed with 1 N NaOH (1 L), saturated sodium bicarbonate (1 L) and brine (1 L). The solution was dried over sodium sulfate and concentrated to give 6-methyl-5-nitroisoquinoline-N-oxide (81.7 g, 75%). MS (M+H)+ 205.
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100 g
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1 L
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129 g
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2 L
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300 mL
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